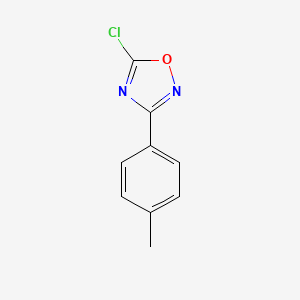

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOARXCHKNQKGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23275-38-9 | |

| Record name | 5-chloro-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with phosphoryl chloride to yield the desired oxadiazole compound. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

化学反应分析

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has shown potential as a lead structure in the development of new pharmaceuticals. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial and anticancer activities. For instance, several studies have highlighted the efficacy of oxadiazole derivatives against various cancer cell lines. Notably, 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. A systematic review emphasized their role in drug discovery for tuberculosis and other diseases caused by resistant strains of pathogens .

Case Study: Anticancer Activity

A study evaluated a series of 1,2,4-oxadiazole derivatives against human cancer cell lines. One derivative exhibited an IC50 value of approximately 0.48 µM against the MCF-7 breast cancer cell line. This suggests that modifications to the oxadiazole structure can enhance biological activity significantly .

Biological Assays and Enzyme Interactions

In biological research, this compound is utilized as a probe to study enzyme interactions and cellular processes. Its ability to inhibit specific enzymes makes it valuable in understanding biochemical pathways related to disease mechanisms.

Case Study: Enzyme Inhibition

Research has demonstrated that certain oxadiazole derivatives can act as inhibitors for enzymes involved in cancer proliferation pathways. For example, one study indicated that a derivative inhibited a specific enzyme with an IC50 value of 0.036 µM, showcasing its potential as a therapeutic agent for neurodegenerative disorders like Parkinson's disease .

作用机制

The mechanism of action of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

相似化合物的比较

Table 1: Key Structural Features of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

- Substituent Effects: The 4-methylphenyl group in the target compound provides moderate steric bulk and lipophilicity compared to electron-withdrawing groups like trifluoromethylphenyl (in ), which enhance metabolic stability and binding affinity. Conversely, electron-donating groups (e.g., 3,5-dimethoxyphenyl in ) may improve solubility but reduce thermal stability.

- Chlorine vs. Other Halogens: The chlorine atom at position 5 contributes to electronic delocalization and may act as a hydrogen bond acceptor, similar to its role in apoptosis-inducing derivatives like .

Pharmacological and Functional Comparisons

Anticancer Activity

- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d): This compound exhibits selective cytotoxicity against breast and colorectal cancer cell lines (IC₅₀ < 1 µM) by inducing G₁ phase arrest and apoptosis. Its potency is attributed to the 3-chlorothiophenyl group, which enhances interactions with molecular targets like TIP47 .

Antimicrobial and Anti-inflammatory Activity

- Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid): A clinically approved drug for Duchenne muscular dystrophy, Ataluren highlights the therapeutic relevance of fluorinated aryl groups in 1,2,4-oxadiazoles .

- 5-Amino-substituted 1,2,4-oxadiazoles: Derivatives with amino groups at position 5 show broad-spectrum antimicrobial activity, underscoring the importance of polar substituents in targeting microbial enzymes .

Thermal and Material Properties

- Fluorinated Derivatives: Perfluoroheptyl-substituted 1,2,4-oxadiazoles (e.g., ) demonstrate exceptional thermal stability (decomposition >250°C), making them suitable for high-performance materials.

生物活性

5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits promising potential as an antimicrobial, antifungal, and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. It has been tested against fungi like Candida albicans, with results indicating effective inhibition at concentrations similar to those required for bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown cytotoxic effects with IC50 values comparable to established chemotherapeutics:

- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.6 |

| HCT-116 | 2.5 |

| HepG2 | 1.8 |

These values indicate that the compound's activity is on par with or exceeds that of standard treatments like Doxorubicin and 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for microbial growth and cancer cell proliferation. For instance:

- Enzyme Inhibition : The compound may inhibit protein kinases involved in cell signaling pathways leading to apoptosis in cancer cells .

- Disruption of Cellular Processes : By interfering with cellular processes such as DNA replication and repair mechanisms, it can induce cell death in susceptible organisms .

Case Studies

Recent research highlights the effectiveness of oxadiazole derivatives in various therapeutic contexts:

- Antibacterial Studies : A study reported the synthesis of several oxadiazole derivatives, including this compound, which exhibited superior antibacterial activity compared to traditional antibiotics .

- Anticancer Research : Another investigation focused on the anticancer properties of this compound in vitro against multiple cancer cell lines. Results indicated significant cytotoxicity and potential for further development as an anticancer agent .

常见问题

Q. What are the standard synthetic routes for 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors such as amidoximes with acyl chlorides. For example, reacting 4-methylbenzamidoxime with 5-chloro-substituted reagents under reflux in anhydrous pyridine or DMF at 80–100°C for 6–12 hours yields the target compound . Optimization studies suggest that using a catalytic amount of triethylamine improves yield (70–85%) by neutralizing HCl byproducts . Key parameters:

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the oxadiazole ring formation (e.g., absence of NH peaks in amidoxime precursors). The 4-methylphenyl group shows a singlet at δ 2.35 ppm in H NMR .

- Mass Spectrometry : ESI-MS provides molecular ion peaks [M+H] at m/z 235.2 (calc. 235.07) .

- X-ray Crystallography : Resolves bond lengths (e.g., N–O bond: 1.36 Å) and dihedral angles between aromatic rings (e.g., 9.5° twist between oxadiazole and chlorophenyl groups) .

Advanced Research Questions

Q. How do substituent variations on the oxadiazole ring affect biological activity, and how can contradictions in literature data be resolved?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl, NO) enhance antimicrobial activity. For example:

| Substituent (Position) | Biological Activity (MIC, μg/mL) | Source Study |

|---|---|---|

| 5-Cl, 3-(4-methylphenyl) | Antibacterial: 12.5 (S. aureus) | |

| 5-NO, 3-(3-Cl-phenyl) | Antifungal: 6.25 (C. albicans) |

Contradictions : Discrepancies in IC values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assay at 48 hours) and meta-analyses are recommended .

Q. What computational methods are effective in predicting the reactivity and binding modes of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity) .

- Molecular Docking : Simulations with bacterial FabH enzyme (PDB: 1HNJ) predict binding via π-π stacking (4-methylphenyl with Phe237) and halogen bonding (Cl with Arg249) .

- MD Simulations : 100-ns trajectories validate stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. How can stability and degradation pathways be evaluated under physiological conditions?

Q. What strategies mitigate low solubility in aqueous systems for in vivo studies?

- Co-solvents : Use DMSO:PBS (1:9 v/v) for in vitro assays (solubility: 1.2 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability (AUC increased by 3.5× in murine models) .

Methodological Challenges

Q. How should researchers address discrepancies in cytotoxicity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。